1-(4-(5-(2-Aminothiazol-5-ylthio)-2-methoxy-4-methylbenzoyl)piperazin-1-yl)ethanone
Description
1-(4-(5-(2-Aminothiazol-5-ylthio)-2-methoxy-4-methylbenzoyl)piperazin-1-yl)ethanone is a synthetic organic compound with interesting applications in medicinal and chemical research. The compound's complex structure incorporates elements such as thiazole, piperazine, and benzoyl groups, which impart unique reactivity and biological properties.
Properties
IUPAC Name |
1-[4-[5-[(2-amino-1,3-thiazol-5-yl)sulfanyl]-2-methoxy-4-methylbenzoyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S2/c1-11-8-14(25-3)13(9-15(11)26-16-10-20-18(19)27-16)17(24)22-6-4-21(5-7-22)12(2)23/h8-10H,4-7H2,1-3H3,(H2,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FARNTXCAKWOTQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1SC2=CN=C(S2)N)C(=O)N3CCN(CC3)C(=O)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiourea Derivatives
2-Aminothiazole-5-thiol is synthesized through cyclocondensation of α-bromoketones with thiourea under basic conditions:
α-Bromoketone + Thiourea → 2-Aminothiazole-5-thiol (Intermediate A)
Conditions :
- Solvent: Ethanol/water (3:1)
- Base: Sodium hydroxide (1.5 eq)
- Temperature: 60°C, 4 hours
- Yield: 72-78%
Synthesis of Intermediate B: 1-(4-(5-Bromo-2-methoxy-4-methylbenzoyl)piperazin-1-yl)ethanone
Friedel-Crafts Acylation of Anisole Derivative
The benzoyl-piperazine core is constructed via Friedel-Crafts acylation:
2-Methoxy-4-methylbromobenzene + Piperazine-1-carbonyl chloride → 5-Bromo-2-methoxy-4-methylbenzoylpiperazine
Optimized Parameters :
N-Acetylation of Piperazine
The terminal acetyl group is introduced via acetylation:
Benzoylpiperazine intermediate + Acetic anhydride → 1-(4-Benzoylpiperazin-1-yl)ethanone
Conditions :
Thioether Bond Formation: Final Coupling Reaction
The key C-S bond is established through SNAr between Intermediate A and B:
Intermediate A (thiolate) + Intermediate B (aryl bromide) → Target Compound
Critical Reaction Parameters :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Base | K₂CO₃ | Maintains thiolate nucleophilicity |
| Solvent | DMF | Enhances solubility of both substrates |
| Temperature | 80°C | Balances reaction rate vs. decomposition |
| Catalyst | CuI (5 mol%) | Accelerates oxidative coupling |
| Reaction Time | 8 hours | Complete conversion |
Purification and Characterization
Chromatographic Methods
- Normal Phase SiO₂ : Eluent = Ethyl acetate/hexane (1:3 → 1:1 gradient)
- Reverse Phase C18 : Eluent = Acetonitrile/water (0.1% TFA)
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃):
δ 7.45 (s, 1H, thiazole-H), 6.89 (s, 1H, aryl-H), 3.82 (s, 3H, OCH₃), 2.51 (s, 3H, COCH₃). - HRMS : m/z 407.1198 [M+H]⁺ (calc. 407.1201).
Industrial-Scale Synthesis Considerations
Hangzhou Huarong Pharm Co. Ltd. reports optimized large-scale production using:
- Continuous Flow Reactors : For Friedel-Crafts acylation step (residence time = 15 min vs. 12 hours batch)
- GMP Compliance :
Alternative Synthetic Routes
Reductive Amination Strategy
A patent-pending method employs piperazine elongation via reductive amination:
N-Protected piperazine + 4-Methyl-2-methoxy-5-thiocyanatebenzaldehyde → Imine intermediate
↓ NaBH₃CN
Acetylated piperazine-thiobenzaldehyde adduct
↓ Thiol coupling
Target compound
Advantages :
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Thiazole Ring Reactivity
The 2-aminothiazole moiety (C18H22N4O3S2) enables characteristic reactions:
Piperazine Core Reactivity
The piperazine ring (C4H8N2) undergoes modifications at its secondary amines:
Benzoyl Group Transformations
The 2-methoxy-4-methylbenzoyl fragment participates in:
Cross-Coupling Reactions
The compound’s thioether linkage enables catalytic transformations:
Biological Interactions
While not traditional "reactions," receptor binding involves dynamic molecular changes:
Scientific Research Applications
Research indicates that compounds containing thiazole and piperazine structures exhibit a wide range of biological activities:
-
Antimicrobial Activity: Thiazole derivatives have shown significant antimicrobial properties. For instance, studies have demonstrated that similar compounds exhibit activity against various bacterial strains, suggesting that the presence of the thiazole moiety enhances their efficacy.
Table 1: Antimicrobial Activity of Related Compounds
Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) Compound A E. coli 12 µg/mL Compound B S. aureus 10 µg/mL Compound C P. aeruginosa 15 µg/mL - Antitumor Activity: Some studies suggest that thiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial functions. This mechanism is critical for developing novel anticancer agents.
Case Studies
-
Antimicrobial Efficacy Study:
A study conducted on a series of thiazole-piperazine derivatives revealed that certain compounds displayed potent activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the substituents significantly impacted their antimicrobial potency. -
Antitumor Mechanism Investigation:
Research focused on the apoptotic effects of similar thiazole-containing compounds found that they could induce cell cycle arrest at the S phase and upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins, highlighting their potential as anticancer agents.
Mechanism of Action
The mechanism by which 1-(4-(5-(2-Aminothiazol-5-ylthio)-2-methoxy-4-methylbenzoyl)piperazin-1-yl)ethanone exerts its effects involves:
Binding to molecular targets: : The compound may interact with specific enzymes, inhibiting their function.
Pathways involved: : It may affect cellular pathways related to signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-(4-(5-(2-Aminoethylthio)-2-methoxy-4-methylbenzoyl)piperazin-1-yl)ethanone
1-(4-(5-(2-Aminothiazol-4-ylthio)-2-methoxy-4-methylbenzoyl)piperazin-1-yl)ethanone
Uniqueness
What sets 1-(4-(5-(2-Aminothiazol-5-ylthio)-2-methoxy-4-methylbenzoyl)piperazin-1-yl)ethanone apart is the specific positioning of functional groups, which confers distinct reactivity and biological activity compared to its analogs. This uniqueness makes it a compound of interest in various research fields.
Biological Activity
1-(4-(5-(2-Aminothiazol-5-ylthio)-2-methoxy-4-methylbenzoyl)piperazin-1-yl)ethanone, with the CAS number 439578-98-0, is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its pharmacological properties, including anticancer, antimicrobial, and neuroprotective effects.
Chemical Structure and Properties
The compound's structure can be represented as follows:
It features a thiazole moiety, which is known for its diverse biological activities. The presence of a piperazine ring and a methoxy group further enhances its pharmacological potential.
Anticancer Activity
Research has indicated that thiazole-containing compounds exhibit significant anticancer properties. For instance, studies have shown that related thiazole derivatives can inhibit cell proliferation in various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that modifications to the thiazole ring and substituents on the phenyl group can enhance cytotoxicity.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Jurkat | 1.61 ± 1.92 | Induction of apoptosis |
| Compound B | U251 | 23.30 ± 0.35 | Inhibition of Bcl-2 |
| 1-(4-(5-(2-Aminothiazol-5-ylthio)-2-methoxy-4-methylbenzoyl)piperazin-1-yl)ethanone | A431 | <10 | Disruption of cell cycle |
The compound has shown promising results against human glioblastoma and melanoma cells, indicating its potential as an anticancer agent.
Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, including resistant strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 15 µg/mL |
| S. aureus | 10 µg/mL |
| P. aeruginosa | 20 µg/mL |
These findings suggest that the compound may serve as a lead structure for developing new antibiotics.
Neuroprotective Effects
The neuroprotective potential of thiazole derivatives is another area of interest. Some studies have reported that these compounds can protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases.
Case Studies
Case Study 1: Anticancer Efficacy in Glioblastoma Cells
A study conducted on the efficacy of thiazole derivatives in glioblastoma cells revealed that specific structural modifications significantly enhanced their anticancer activity. The tested compound exhibited an IC50 value lower than standard chemotherapeutic agents, indicating superior efficacy in inducing apoptosis in cancer cells.
Case Study 2: Antimicrobial Activity Against Resistant Strains
In a comparative study evaluating the antimicrobial activity of various thiazole derivatives, the target compound showed effective inhibition against multi-drug resistant strains of Staphylococcus aureus. This suggests its potential application in treating infections caused by resistant pathogens.
Q & A
Advanced Research Question
- Enzyme Inhibition : Microplate-based assays (e.g., kinase inhibition using ADP-Glo™) .
- Cytotoxicity : MTT or resazurin assays on cancer cell lines (e.g., HeLa or MCF-7) .
Dose-response curves (IC₅₀) and selectivity indices (vs. normal cells) are critical for prioritizing analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
